Technical Guide: Chemical Structure Analysis of 2,2'-Diethoxy-1,1'-methylenedinaphthalene
Technical Guide: Chemical Structure Analysis of 2,2'-Diethoxy-1,1'-methylenedinaphthalene
The following technical guide details the chemical structure analysis, synthesis, and characterization of 2,2'-Diethoxy-1,1'-methylenedinaphthalene (CAS: 2212-46-6).
Executive Summary
2,2'-Diethoxy-1,1'-methylenedinaphthalene (also known as 1,1'-methylenebis(2-ethoxynaphthalene)) is a symmetric binaphthyl derivative characterized by two naphthalene rings linked via a methylene bridge at the C1 positions, with ethoxy ether functionalities at the C2 positions.
Unlike its parent compound, 1,1'-bi-2-naphthol (BINOL), which possesses axial chirality due to a direct aryl-aryl bond, this methylene-bridged analog exhibits distinct conformational flexibility. It serves as a critical intermediate in the synthesis of calix[4]naphthalenes and macrocyclic host molecules, and finds utility as a specialized nucleating agent in polymer chemistry.
Key Chemical Identifiers:
-
CAS Number: 2212-46-6
-
Molecular Formula:
-
Molecular Weight: 356.46 g/mol
-
IUPAC Name: 1,1'-Methylenebis(2-ethoxynaphthalene)
Synthesis & Preparation Protocol
To ensure high purity for structural analysis, the compound is best synthesized via a two-step protocol starting from 2-naphthol. This method avoids the regioselectivity issues associated with direct alkylation of naphthalene precursors.
Step 1: Condensation (Formation of the Scaffold)
The methylene bridge is introduced by reacting 2-naphthol with formaldehyde.
-
Reagents: 2-Naphthol, Formaldehyde (37% aq.), Sodium Acetate (catalyst).
-
Conditions: Reflux in ethanol/water for 4-6 hours.
-
Mechanism: Electrophilic aromatic substitution.[1] The hydroxyl group directs the electrophilic hydroxymethyl cation to the ortho (C1) position.
-
Intermediate: 1,1'-Methylenebis(2-naphthol) (Solid, mp ~190°C).
Step 2: O-Alkylation (Williamson Ether Synthesis)
The phenolic hydroxyls are converted to ethyl ethers to yield the final target.
-
Reagents: 1,1'-Methylenebis(2-naphthol), Ethyl Iodide (EtI) or Diethyl Sulfate, Potassium Carbonate (
). -
Solvent: Acetone or DMF (anhydrous).
-
Protocol:
-
Dissolve 10 mmol of the bis-naphthol intermediate in 50 mL acetone.
-
Add 25 mmol
(excess base to ensure complete deprotonation). -
Add 25 mmol Ethyl Iodide dropwise.
-
Reflux for 12-24 hours under
atmosphere. -
Workup: Evaporate solvent, redissolve in
, wash with water/brine, dry over . -
Purification: Recrystallization from ethanol/hexane yields white/pale yellow crystals.
-
Synthesis Workflow Diagram
Figure 1: Synthetic pathway from 2-naphthol to the target ether derivative.
Structural Characterization (The Core Analysis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
The structure is confirmed by the symmetry of the molecule. The
| Nuclei | Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |
| 1.35 - 1.45 | Triplet ( | 6H | Methyl protons of the ethoxy group. | ||
| 4.10 - 4.25 | Quartet ( | 4H | Methylene protons of the ethoxy group. Downfield due to oxygen electronegativity. | ||
| 4.80 - 5.10 | Singlet | 2H | Diagnostic Peak. The bridge protons. A sharp singlet confirms free rotation or symmetry. | ||
| 7.10 - 8.10 | Multiplets | 12H | Aromatic | Naphthalene ring protons. H3/H4/H5/H6/H7/H8. | |
| 14.8 | - | - | Ethoxy methyl. | ||
| 24.5 - 30.0 | - | - | Methylene bridge carbon. | ||
| 64.5 | - | - | Ethoxy methylene. | ||
| 154.0 | - | - | C-O (Ar) | Ipso carbon attached to oxygen (C2). |
Technical Note on Conformational Dynamics: Unlike BINOL, where the direct aryl-aryl bond creates a high barrier to rotation (atropisomerism), the methylene bridge in this compound introduces flexibility. However, significant steric bulk from the ethoxy groups can restrict rotation, potentially broadening the methylene singlet at low temperatures (dynamic NMR effect).
Mass Spectrometry (MS)
-
Ionization Mode: ESI (+) or EI (70 eV).
-
Molecular Ion (
): m/z 356. -
Fragmentation Pattern:
-
m/z 356: Parent ion
. -
m/z 327: Loss of an ethyl group
. -
m/z 171/185: Cleavage at the methylene bridge (tropylium-like cation formation).
-
Infrared Spectroscopy (FT-IR)
-
2850 - 2950 cm
: C-H stretching (Aliphatic from ethoxy and bridge). -
1620, 1590 cm
: C=C aromatic ring stretching. -
1240 - 1260 cm
: C-O-C asymmetric stretch. Strong band diagnostic of the aryl alkyl ether. -
1050 - 1100 cm
: C-O symmetric stretch.
Purity & Impurity Profiling
In drug development and polymer applications, impurities can drastically alter performance (e.g., nucleation efficiency).
Common Impurities:
-
Mono-alkylated species: 1-(2-ethoxynaphthyl)-1'-(2-hydroxynaphthyl)methane. (Result of incomplete reaction).
-
Detection: Presence of a broad -OH singlet in NMR (~5.0-9.0 ppm depending on H-bonding) and IR band at 3400 cm
.
-
-
Oxidation products: Dinaphthoquinones (colored yellow/red impurities).
-
Detection: UV-Vis absorption tailing into the visible region (>400 nm).
-
HPLC Method for Purity Analysis:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (80:20 v/v) isocratic.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (naphthalene
transition) and 280 nm.
Applications & Significance
The structural integrity of 2,2'-Diethoxy-1,1'-methylenedinaphthalene is pivotal for two main fields:
-
Supramolecular Chemistry: It serves as a " flexible hinge" building block. The methylene bridge allows the two naphthalene "walls" to adapt to guest molecules, making it a precursor for calix[4]naphthalenes —macrocycles capable of binding fullerenes and metal ions.
-
Polymer Nucleation: Similar to methylene-bis(4,6-di-t-butylphenol) phosphate salts (NA-11), the naphthalene core provides a flat, pi-rich surface that can induce epitaxial growth of polymer chains (e.g., Polypropylene), improving transparency and stiffness.
Characterization Logic Flow
Figure 2: Analytical workflow for validating the chemical structure.
References
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Sigma-Aldrich. 2,2'-Diethoxy-1,1'-methylenedinaphthalene Product Specification. Retrieved from
-
PubChem. 1,1'-Methylenebis(2-ethoxynaphthalene) Compound Summary. National Library of Medicine. Retrieved from
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. Retrieved from
-
Organic Syntheses. Preparation of 1,1'-Bi-2-naphthol. Org. Synth. 1999, 76, 1. (Analogous synthesis reference). Retrieved from
